molecular formula C14H13Cl2F2NO B2970492 {[2-chloro-4-(2,4-difluorophenoxy)phenyl]methyl}(methyl)amine hydrochloride CAS No. 2126159-73-5

{[2-chloro-4-(2,4-difluorophenoxy)phenyl]methyl}(methyl)amine hydrochloride

Cat. No.: B2970492
CAS No.: 2126159-73-5
M. Wt: 320.16
InChI Key: ZEQLCUQARXOWCE-UHFFFAOYSA-N
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Description

{[2-chloro-4-(2,4-difluorophenoxy)phenyl]methyl}(methyl)amine hydrochloride is a halogenated phenylalkylamine derivative featuring a 2-chloro-substituted phenyl ring linked to a 2,4-difluorophenoxy group. The compound includes a methylamine moiety bound to the benzyl position and is formulated as a hydrochloride salt to enhance solubility and stability.

Properties

IUPAC Name

1-[2-chloro-4-(2,4-difluorophenoxy)phenyl]-N-methylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClF2NO.ClH/c1-18-8-9-2-4-11(7-12(9)15)19-14-5-3-10(16)6-13(14)17;/h2-7,18H,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEQLCUQARXOWCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C=C(C=C1)OC2=C(C=C(C=C2)F)F)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[2-chloro-4-(2,4-difluorophenoxy)phenyl]methyl}(methyl)amine hydrochloride typically involves the following steps:

    Formation of the Phenyl Ring: The initial step involves the chlorination of a phenyl ring to introduce the chlorine atom at the 2-position.

    Introduction of the Difluorophenoxy Group: The difluorophenoxy group is then introduced through a nucleophilic substitution reaction.

    Methylation: The final step involves the methylation of the amine group to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols; reactions often conducted in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

{[2-chloro-4-(2,4-difluorophenoxy)phenyl]methyl}(methyl)amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {[2-chloro-4-(2,4-difluorophenoxy)phenyl]methyl}(methyl)amine hydrochloride involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Phenoxy Substituents

{[2-(2-Bromo-4-chlorophenoxy)phenyl]methyl}(methyl)amine Hydrochloride ()
  • Structure: Replaces the 2,4-difluorophenoxy group with a 2-bromo-4-chlorophenoxy moiety.
  • Molecular Weight : 363.08 g/mol (vs. ~345–350 g/mol estimated for the main compound, assuming difluoro substitution reduces mass compared to bromo/chloro).
  • Electronic Effects: Fluorine’s electronegativity may enhance hydrogen bonding and metabolic stability compared to bromine/chloro groups .
{1-[2-Chloro-4-(2-chlorophenoxy)phenyl]ethyl}(methyl)amine Hydrochloride ()
  • Structure: Features a 2-chlorophenoxy group and an ethylamine side chain (vs. methylamine in the main compound).
  • Molecular Weight : Reported as 157.17 g/mol (likely a typo; estimated ~350–360 g/mol based on analogous structures).
  • Key Differences: Ethyl vs. Chlorine vs. Fluorine: Dual chlorines on the phenoxy ring may increase toxicity risks compared to the main compound’s fluorine substituents .

Backbone and Functional Group Variations

25T-NBOMe Derivatives ()
  • Structure : Phenylalkylamines with methoxy (25T-NBOMe) or methylthio (25T-NBOH) groups.
  • Key Differences: Substituent Chemistry: Methoxy/methylthio groups enhance serotonin receptor (5-HT2A) affinity but differ in metabolic pathways compared to halogenated analogs. Pharmacological Profile: These compounds exhibit potent hallucinogenic effects, suggesting the main compound’s fluorinated/chlorinated structure may prioritize stability over receptor activation .
[3-(3-Fluorophenyl)propyl]amine Hydrochloride ()
  • Structure: Simplifies the backbone to a propylamine chain with a mono-fluorophenyl group.
  • Key Differences: Reduced Complexity: Lacking the phenoxy bridge and dual halogens, this compound likely has lower target selectivity. Fluorine Positioning: A single fluorine may limit electronic effects compared to the main compound’s 2,4-difluoro motif .

Physicochemical and Pharmacokinetic Parameters

Parameter Main Compound (Est.) Compound Compound
Molecular Weight (g/mol) ~345–350 363.08 ~350–360
Halogen Substituents 2-Cl, 2,4-F 2-Br, 4-Cl 2-Cl (phenoxy)
Amine Group Methyl Methyl Ethyl
LogP (Est.) ~3.0–3.5 ~3.8 ~4.0
Solubility (HCl salt) High Moderate Moderate
  • Metabolic Stability : Fluorine’s electronegativity in the main compound may reduce oxidative metabolism compared to bromine/chlorine substituents .

Biological Activity

The compound {[2-chloro-4-(2,4-difluorophenoxy)phenyl]methyl}(methyl)amine hydrochloride is a synthetic organic molecule notable for its complex structure and potential pharmacological applications. This article delves into its biological activity, exploring its mechanisms, interactions, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C16H17ClF2NO
  • Molecular Weight : 319.77 g/mol
  • IUPAC Name : {[2-chloro-4-(2,4-difluorophenoxy)phenyl]methyl}(methyl)amine hydrochloride

The presence of chlorine and fluorine atoms in its structure enhances the compound's biological activity and metabolic stability, making it a subject of interest in medicinal chemistry.

The biological activity of {[2-chloro-4-(2,4-difluorophenoxy)phenyl]methyl}(methyl)amine hydrochloride is primarily attributed to its interaction with various biological targets. The compound exhibits potential as a receptor antagonist or agonist, influencing pathways related to neurotransmission and hormonal regulation.

Key Mechanisms:

  • Receptor Binding : The compound demonstrates binding affinity to specific receptors, potentially modulating physiological responses.
  • Metabolic Stability : The incorporation of fluorine atoms is known to enhance metabolic stability, allowing for prolonged activity in biological systems.

Biological Activity Assessments

Biological activity is evaluated through various pharmacological assays that measure the compound's efficacy and safety profiles. Key areas of interest include:

  • Antagonistic Activity : Studies indicate that the compound may exhibit antagonistic properties against certain receptors, which could be beneficial in treating conditions like anxiety or depression.
  • Dose-Dependent Effects : The activity of the compound is typically dose-dependent, necessitating thorough evaluation through bioassays.

Table 1: Summary of Biological Activity Studies

Study ReferenceBiological ActivityFindings
CRF1 Receptor AntagonismExhibited potent binding inhibition (IC50 = 9.5 nM).
Pharmacological AssaysDemonstrated diverse applications in medicinal chemistry.
Metabolic StabilityEnhanced stability observed with fluorinated compounds.

Notable Research Findings

  • CRF1 Receptor Binding : Research has shown that compounds similar to {[2-chloro-4-(2,4-difluorophenoxy)phenyl]methyl}(methyl)amine hydrochloride exhibit significant binding inhibition at the corticotropin-releasing factor 1 (CRF1) receptor. This receptor plays a crucial role in stress response and could be a target for anxiety treatments .
  • Fluorinated Compounds : The incorporation of fluorine in the compound's structure has been linked to enhanced selectivity and activity in pharmacological contexts. This characteristic allows for improved interactions with biological targets .
  • Pharmacokinetics : Studies suggest that the compound has favorable pharmacokinetic properties due to its metabolic stability, which is critical for therapeutic efficacy .

Q & A

Q. How can researchers optimize the synthesis of {[2-chloro-4-(2,4-difluorophenoxy)phenyl]methyl}(methyl)amine hydrochloride to improve yield and purity?

Methodological Answer:

  • Use a multi-step approach starting with halogenation of the phenolic precursor, followed by nucleophilic substitution to introduce the difluorophenoxy group.
  • Optimize reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) to minimize side reactions. For example, anhydrous conditions and inert atmospheres (N₂/Ar) reduce hydrolysis of intermediates .
  • Purify intermediates via column chromatography or recrystallization before proceeding to the final amine hydrochloride formation. Monitor purity at each stage using TLC or HPLC .

Q. What analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns on the aromatic rings and the presence of the methylamine group. Compare chemical shifts with analogous compounds (e.g., chlorophenoxy derivatives) .
  • HPLC-MS : Quantify purity (>95%) and detect trace impurities. Pair with UV-Vis detection to identify chromophores in the structure .
  • Elemental Analysis : Verify stoichiometry (C:H:N:Cl:F ratios) to confirm molecular formula accuracy .

Q. How should researchers assess the compound's stability under different storage conditions?

Methodological Answer:

  • Conduct accelerated stability studies:
  • Store samples at 4°C (short-term), -20°C (long-term), and 25°C (ambient) in airtight, light-protected containers.
  • Analyze degradation products monthly via HPLC and compare with baseline data.
  • Assess hygroscopicity by monitoring weight changes under controlled humidity .

Advanced Research Questions

Q. What experimental strategies can elucidate the compound's mechanism of action in biological systems?

Methodological Answer:

  • Receptor Binding Assays : Use radiolabeled analogs (e.g., ³H/¹⁴C) to study affinity for serotonin or dopamine receptors. Compare with structurally similar amines (e.g., phenethylamine derivatives) .
  • Knockout Models : Employ CRISPR-edited cell lines to identify target proteins. Measure downstream signaling (e.g., cAMP levels) to infer pathway involvement .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with purified receptors .

Q. How can computational modeling predict the environmental fate of this compound?

Methodological Answer:

  • QSAR Models : Predict biodegradation rates and bioaccumulation potential using software like EPI Suite. Input parameters include logP (lipophilicity) and molecular weight .
  • Molecular Dynamics Simulations : Simulate interactions with soil organic matter or aqueous environments to assess persistence. Validate with experimental soil column studies .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

  • Meta-Analysis Framework :
  • Standardize assay conditions (e.g., cell lines, incubation times) to reduce variability.
  • Use hierarchical statistical models to account for batch effects and outliers .
  • Validate conflicting results with orthogonal assays (e.g., in vitro vs. ex vivo models) .

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